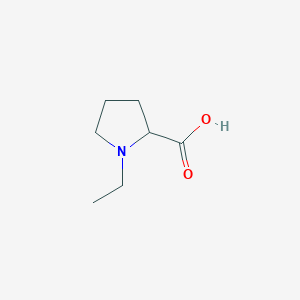

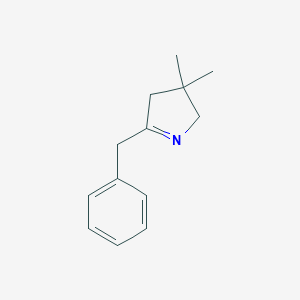

5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrrole compounds, such as 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole, involves various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to pyrroles, catalyzed by a stable manganese complex .Molecular Structure Analysis

The molecular structure of 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole can be determined using spectroscopic methods such as NMR. For instance, the 1H NMR spectrum of a similar compound showed signals corresponding to the protons in the molecule .Chemical Reactions Analysis

The chemical reactions involving 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole can be diverse. For instance, in the presence of a ruthenium Grubbs catalyst and a suitable copper catalyst, N-sulfonyl- and N-acylpyrroles can be synthesized via olefin ring-closing metathesis of diallylamines followed by in situ oxidative aromatization .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole include a molecular weight of 187.28 g/mol. The compound appears as a yellow oil . More detailed properties like boiling point, melting point, and density can be found in specialized databases .Aplicaciones Científicas De Investigación

Synthesis of Anti-Inflammatory Drugs : This compound is used as a key intermediate in the synthesis of licofelone, an anti-inflammatory drug. The method involves a novel synthesis of 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole, demonstrating its significance in pharmaceutical chemistry (Rádl et al., 2009).

Neurotoxicity Studies : Research has found that 3,4-dimethyl-2,5-hexanedione, which can be derived from similar pyrrole structures, shows rapid cyclization and protein crosslinking, indicating its role in studying the mechanisms of neurotoxicity (Anthony et al., 1983).

Porphyrin and Dipyrromethene Synthesis : Benzyl 3,5-dimethyl-pyrrole-2-carboxylate, a related compound, is important in the synthesis of porphyrins and dipyrromethenes, with applications in dye and pigment production (Regourd et al., 2006).

Synthesis of Novel Pyrrole Derivatives : The synthesis of novel α-Methoxylmethyl Pyrrole derivatives has been explored, highlighting the compound's role in creating new chemical structures with potential applications in various fields (Li, 2010).

Hydrogen-bonding Studies : Studies on the hydrogen-bonding patterns in derivatives of dimethylpyrrole, including compounds similar to 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole, help in understanding molecular interactions and stability (Senge et al., 2005).

Supramolecular Chemistry : The compound is relevant in the study of anionic supramolecular polymers containing pyrrole anion dimers, indicating its role in the development of new materials with specific molecular interactions (Gale et al., 2002).

Progesterone Receptor Modulators : Derivatives of 3,3-dimethylpyrrole, akin to 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole, have been studied for their role as progesterone receptor modulators, with potential applications in female healthcare (Fensome et al., 2008).

Non-Linear Optical Material Studies : The compound's derivatives have been explored for their potential as non-linear optical materials, indicating its importance in the field of photonics and electronics (Singh et al., 2014).

Safety and Hazards

Direcciones Futuras

The future directions for research on 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole could involve exploring its potential biological activities, given the diverse nature of activities exhibited by pyrrole-containing compounds . Further studies could also focus on optimizing its synthesis and exploring its reactivity under various conditions .

Mecanismo De Acción

Mode of Action

It is hypothesized that it might interact with targets other than its primary target, potentially interfering with cellular dna damage repair mechanisms .

Biochemical Pathways

Given the potential interaction with DNA damage repair mechanisms, it may influence pathways related to cell cycle regulation and apoptosis .

Result of Action

Some related compounds have shown cytotoxic activity against certain cancer cell lines , suggesting potential antitumor effects.

Action Environment

The action, efficacy, and stability of 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole can be influenced by various environmental factors. For instance, storage conditions can affect stability, with recommendations for storage in a sealed, dry environment at 2-8°C .

Propiedades

IUPAC Name |

5-benzyl-3,3-dimethyl-2,4-dihydropyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-13(2)9-12(14-10-13)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLOIKCKXBJPPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NC1)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432809 | |

| Record name | 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116673-95-1 | |

| Record name | 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole considered a key intermediate in the synthesis of Licofelone?

A1: 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole is a crucial building block in the synthesis of Licofelone because it reacts with ω-bromo-4-chloroacetophenone to form 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine []. This compound serves as the core structure of Licofelone, onto which the acetic acid group is introduced at the 5-position to complete the synthesis.

Q2: What is novel about the synthesis of 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole described in the research?

A2: The research describes a novel approach to synthesize 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole, a generally unstable compound []. This method starts with the synthesis of Schiff bases from 2,2-dimethyl-5-phenylpent-4-ynal and benzylamines. After inducing double bond migration in these Schiff bases, acid hydrolysis yields a mixture of 2,2-dimethyl-5-phenylpent-4-yn-1-amine and 2,2-dimethyl-5-phenylpenta-3,4-dien-1-amine. Finally, using silver or gold catalysts for cyclization of these amines leads to the formation of the target compound, 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B179534.png)